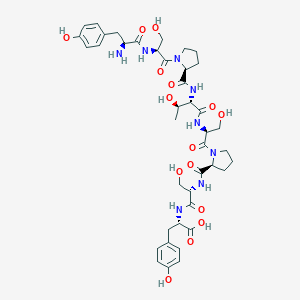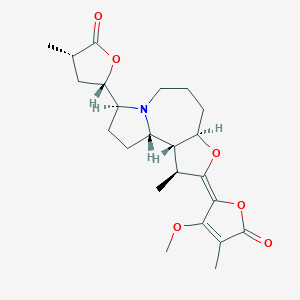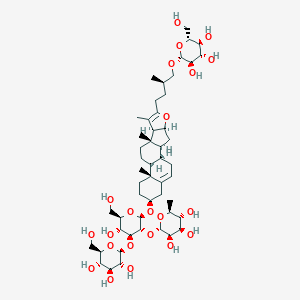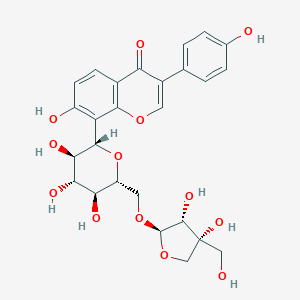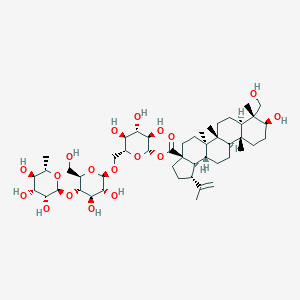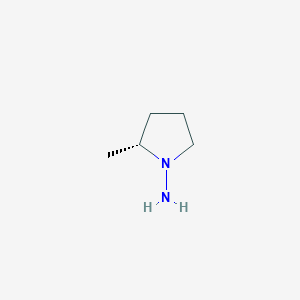
(2R)-2-Methylpyrrolidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methylpyrrolidin-1-amine, also known as R-MPA, is a chiral amine that has gained interest in scientific research due to its potential applications in various fields.
Mechanism Of Action
(2R)-2-Methylpyrrolidin-1-amine acts as a dopamine transporter (DAT) inhibitor, which increases the levels of dopamine in the brain. This mechanism of action is similar to that of commonly used drugs such as cocaine and amphetamines.
Biochemical And Physiological Effects
Studies have shown that (2R)-2-Methylpyrrolidin-1-amine can increase locomotor activity and induce hyperactivity in rats, indicating its potential as a stimulant. It has also been shown to have antidepressant effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of (2R)-2-Methylpyrrolidin-1-amine.
Advantages And Limitations For Lab Experiments
One advantage of using (2R)-2-Methylpyrrolidin-1-amine in lab experiments is its high enantiomeric purity, which makes it a useful chiral building block. However, its potential for abuse and its similarity in mechanism of action to drugs of abuse such as cocaine and amphetamines make it a potential safety concern in the lab.
Future Directions
Future research on (2R)-2-Methylpyrrolidin-1-amine could focus on its potential as a treatment for neurological disorders, as well as its use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, further studies could investigate the potential safety concerns associated with (2R)-2-Methylpyrrolidin-1-amine use in the lab.
Synthesis Methods
(2R)-2-Methylpyrrolidin-1-amine can be synthesized through the reduction of 2-methylpyrrolidin-1-yl-acetonitrile using a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through column chromatography to obtain pure (2R)-2-Methylpyrrolidin-1-amine.
Scientific Research Applications
(2R)-2-Methylpyrrolidin-1-amine has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a chiral ligand in asymmetric catalysis reactions. In addition, (2R)-2-Methylpyrrolidin-1-amine has shown promise as a potential treatment for neurological disorders such as Parkinson's disease and depression.
properties
IUPAC Name |
(2R)-2-methylpyrrolidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-3-2-4-7(5)6/h5H,2-4,6H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSUQGAZBASBN-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methylpyrrolidin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





